5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one
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Overview
Description
5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one is a bicyclic compound characterized by its unique structure, which includes an iodine atom and a dioxabicyclo nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Iodine Atom: The iodine atom can be introduced through an electrophilic iodination reaction. This involves the use of iodine or iodine monochloride in the presence of a suitable catalyst.
Oxidation and Functionalization: The final step involves the oxidation of the intermediate to introduce the ketone functionality at the 8-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: More oxidized forms such as carboxylic acids or esters.
Reduction Products: Alcohol derivatives.
Scientific Research Applications
5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one involves its interaction with specific molecular targets. The iodine atom and the bicyclic structure allow it to interact with enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: A similar bicyclic compound with applications in medicinal chemistry.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Another bicyclic compound with sulfur atoms, used in various chemical reactions.
Uniqueness
5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one is unique due to the presence of the iodine atom and the specific arrangement of the bicyclic structure. This gives it distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C7H9IO3 |
---|---|
Molecular Weight |
268.05 g/mol |
IUPAC Name |
(3aS,7S,7aS)-7-iodo-3,3a,4,6,7,7a-hexahydrofuro[3,2-c]pyran-2-one |
InChI |
InChI=1S/C7H9IO3/c8-5-3-10-2-4-1-6(9)11-7(4)5/h4-5,7H,1-3H2/t4-,5-,7-/m0/s1 |
InChI Key |
GWDBYNQGDALLEG-VPLCAKHXSA-N |
Isomeric SMILES |
C1[C@H]2COC[C@@H]([C@H]2OC1=O)I |
Canonical SMILES |
C1C2COCC(C2OC1=O)I |
Origin of Product |
United States |
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